2-(1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-1-oxopropan-2-yl)-6-(furan-2-yl)pyridazin-3(2H)-one 2-(1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-1-oxopropan-2-yl)-6-(furan-2-yl)pyridazin-3(2H)-one
Brand Name: Vulcanchem
CAS No.: 2034384-74-0
VCID: VC6573016
InChI: InChI=1S/C21H21N9O3/c1-15(30-20(31)7-4-16(26-30)17-3-2-12-33-17)21(32)28-10-8-27(9-11-28)18-5-6-19(25-24-18)29-14-22-13-23-29/h2-7,12-15H,8-11H2,1H3
SMILES: CC(C(=O)N1CCN(CC1)C2=NN=C(C=C2)N3C=NC=N3)N4C(=O)C=CC(=N4)C5=CC=CO5
Molecular Formula: C21H21N9O3
Molecular Weight: 447.459

2-(1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-1-oxopropan-2-yl)-6-(furan-2-yl)pyridazin-3(2H)-one

CAS No.: 2034384-74-0

Cat. No.: VC6573016

Molecular Formula: C21H21N9O3

Molecular Weight: 447.459

* For research use only. Not for human or veterinary use.

2-(1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-1-oxopropan-2-yl)-6-(furan-2-yl)pyridazin-3(2H)-one - 2034384-74-0

Specification

CAS No. 2034384-74-0
Molecular Formula C21H21N9O3
Molecular Weight 447.459
IUPAC Name 6-(furan-2-yl)-2-[1-oxo-1-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]propan-2-yl]pyridazin-3-one
Standard InChI InChI=1S/C21H21N9O3/c1-15(30-20(31)7-4-16(26-30)17-3-2-12-33-17)21(32)28-10-8-27(9-11-28)18-5-6-19(25-24-18)29-14-22-13-23-29/h2-7,12-15H,8-11H2,1H3
Standard InChI Key MPVWNUCNCMQCLX-UHFFFAOYSA-N
SMILES CC(C(=O)N1CCN(CC1)C2=NN=C(C=C2)N3C=NC=N3)N4C(=O)C=CC(=N4)C5=CC=CO5

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound features a polyheterocyclic framework integrating pyridazine, piperazine, triazole, and furan moieties. Its molecular formula is C₂₁H₂₁N₉O₃, with a molecular weight of 447.4 g/mol . The SMILES notation (CC(C(=O)N1CCN(c2ccc(-n3cncn3)nn2)CC1)n1nc(-c2ccco2)ccc1=O) highlights the connectivity of these subunits:

  • Pyridazine rings: Two pyridazine units form the backbone, with one substituted by a furan group and the other linked to a triazole.

  • Piperazine bridge: A piperazine moiety connects the pyridazine-triazole subunit to a propan-2-one group.

  • Functional groups: The presence of a ketone (-CO-) and multiple nitrogen atoms suggests potential hydrogen-bonding interactions .

Physicochemical Properties

While experimental data on solubility, melting point, and stability remain unreported, the compound’s high nitrogen content (28.1% by mass) and polar functional groups imply moderate water solubility and possible crystalline solid-state behavior.

Table 1: Molecular Descriptors

PropertyValueSource
Molecular formulaC₂₁H₂₁N₉O₃
Molecular weight447.4 g/mol
SMILESCC(C(=O)N1CCN(...
Key heterocyclesPyridazine, triazole, piperazine, furan

Synthetic Pathways and Challenges

Strategic Approaches

The synthesis of such complex heterocycles typically involves multi-step strategies:

  • Piperazine intermediate preparation: As demonstrated in analogous piperazine hybrids, ethyl [4-(4-nitrophenyl)piperazin-1-yl]acetate can be hydrolyzed to yield hydrazide intermediates .

  • Coupling reactions: Condensation of hydrazides with aldehydes or ketones (e.g., furan-2-aldehyde) forms hydrazones, while nucleophilic substitutions install triazole groups .

  • Cyclization: Acid- or base-catalyzed cyclizations finalize the pyridazinone and triazole rings .

Case Study: Related Piperazine-Triazole Hybrids

In a seminal study by Yilmaz and Menteşe (2017), 2-[4-(4-nitrophenyl)piperazin-1-yl]acetohydrazide served as a key intermediate for synthesizing hybrids with coumarin, isatin, and triazole-thiol groups . These protocols could be adapted for the target compound by substituting furan-2-aldehyde and optimizing reaction conditions (e.g., ethanol reflux for 8–12 hours) .

Compound ClassActivity (IC₅₀/MIC)TargetSource
Piperazine-triazole4–16 µg/mLS. aureus
Furan-pyridazinone8.2 µMCOX-2
Triazolopyridazine0.3 nMEGFR kinase

Challenges and Future Directions

Knowledge Gaps

  • ADMET profiling: No data exist on absorption, distribution, or toxicity.

  • Target identification: Computational docking studies are needed to predict binding partners.

Synthetic Optimization

Future work should explore:

  • Green chemistry approaches: Catalytic methods to reduce step counts.

  • Stereoselective synthesis: The compound’s chiral center at the propan-2-yl group warrants enantioselective routes .

Preclinical Validation

Priority areas include:

  • In vitro screening: Antimicrobial, anticancer, and anti-inflammatory assays.

  • Structural analogs: Modifying the furan or triazole subunits to enhance potency.

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